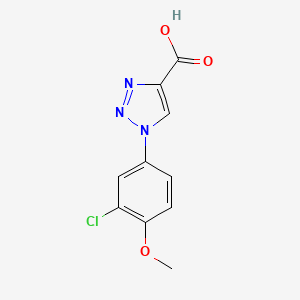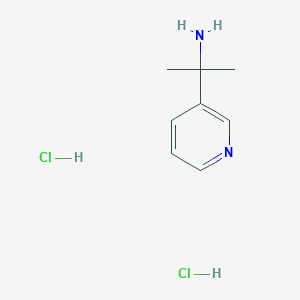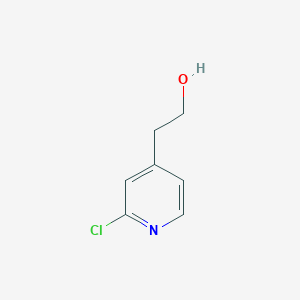
2-(2-Chloropyridin-4-YL)ethanol
Descripción general
Descripción
“2-(2-Chloropyridin-4-YL)ethanol” is a chemical compound with the molecular formula C7H8ClNO . It is a member of pyridines and an organohalogen compound .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found in the search results, there are general methods for synthesizing similar pyridine compounds. For instance, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI Key UDDVPFLXGOBESH-UHFFFAOYSA-N . The SMILES representation is OCC1=CC=NC(Cl)=C1 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula C7H8ClNO . More specific properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Neuropeptide Y Receptor and Ethanol Intake
- Peripheral and Central Administration of Selective Neuropeptide Y Y1 Receptor Antagonist : A study highlighted the suppression of ethanol intake in mice through the administration of a selective neuropeptide Y Y1 receptor antagonist. This suggests that blocking the NPY Y1 receptor with a bioavailable antagonist can significantly reduce voluntary ethanol consumption, pointing to a potential role of 2-(2-Chloropyridin-4-YL)ethanol in modulating ethanol-related behaviors through receptor interactions (Sparta et al., 2004).
Metabolic Pathways in Brain and Liver
- Cytochrome P4502E (CYP2E) in Brain : Research has documented the constitutive expression and induction of Cytochrome P4502E (CYP2E), a major ethanol-inducible P450, in rat brain regions. The study demonstrated the constitutive presence of a corresponding transcript in rat and human brain, signifying a role for this compound in ethanol metabolism and the potential bioactivation of procarcinogens in the brain (Upadhya et al., 2000).
- Effect of Ethanol on Trichloroethylene Metabolism in Perfused Rat Liver : A study investigating the effect of ethanol on trichloroethylene metabolism in perfused rat liver revealed a significant shift in trichloroethylene metabolism in the presence of ethanol. This shift, from oxidation to reduction, suggests a role of this compound in mediating hepatic intracellular oxidation-reduction states, impacting the metabolism of certain compounds (Watanabe et al., 1998).
Ethanol-Related Behavioral and Neurological Studies
- Assessing Appetitive and Consummatory Phases of Ethanol Self-Administration in Mice : The study utilized a modified operant protocol to delineate consummatory and appetitive phases of ethanol consumption in mice. It confirmed the involvement of mGlu5 receptors in both phases, indicating a possible influence of this compound in these processes, potentially offering insights into drug-seeking behavior and therapeutic interventions (Cowen et al., 2006).
Direcciones Futuras
While specific future directions for “2-(2-Chloropyridin-4-YL)ethanol” were not found in the search results, pyridine compounds are of significant interest in various fields, including medicinal chemistry. They are known to exhibit diverse types of biological and pharmaceutical activities, suggesting potential future research directions .
Mecanismo De Acción
Mode of Action
It’s worth noting that related compounds have been found to exhibit a double mode of action; at a micromolar concentration they act as cytokinin oxidase/dehydrogenase inhibitors (ckx), thus having an inhibitory effect on degradation of natural cytokinins .
Pharmacokinetics
The pharmacokinetic properties of 2-(2-Chloropyridin-4-YL)ethanol, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown
Análisis Bioquímico
Biochemical Properties
2-(2-Chloropyridin-4-YL)ethanol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been identified as a selective inhibitor for lysyl oxidase-like 2 (LOXL2), an enzyme involved in the cross-linking of extracellular matrix elements . The interaction between this compound and LOXL2 is crucial for its biochemical activity, as it inhibits the enzyme’s function, thereby affecting the structural integrity of the extracellular matrix.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to significantly decrease cell-matrix adhesion capacity, migration, and invasion capabilities of certain cancer cells . This compound also affects the expression of genes involved in cell signaling pathways, such as the ITGB1/FAK/SRC signaling pathway, which plays a role in cell adhesion and migration .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. As a selective inhibitor of LOXL2, it binds to the enzyme and prevents its activity, leading to changes in the extracellular matrix and affecting cell behavior . Additionally, this compound influences gene expression by modulating the stability of mRNA transcripts, thereby altering the levels of specific proteins involved in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the inhibition of LOXL2 by this compound leads to sustained changes in cell behavior, including reduced proliferation and migration of cancer cells . These effects are maintained over extended periods, indicating the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits LOXL2 activity without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to tissues and organs. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s metabolism may lead to the formation of metabolites that can further affect cellular processes. Understanding the metabolic pathways of this compound is crucial for predicting its behavior in biological systems and optimizing its use in therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . The efficient transport and distribution of this compound are essential for its effectiveness in biochemical reactions and therapeutic applications.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its use in various applications.
Propiedades
IUPAC Name |
2-(2-chloropyridin-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-7-5-6(2-4-10)1-3-9-7/h1,3,5,10H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPLLPCQEXIZDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693601 | |
| Record name | 2-(2-Chloropyridin-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206247-86-0 | |
| Record name | 2-(2-Chloropyridin-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methyl-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4'-piperidine] hydrochloride](/img/structure/B1423697.png)

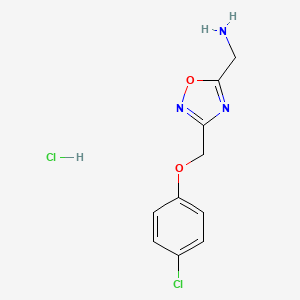
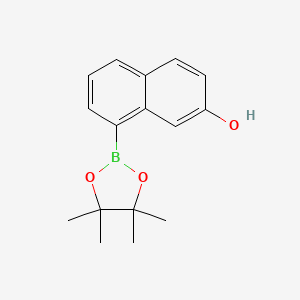
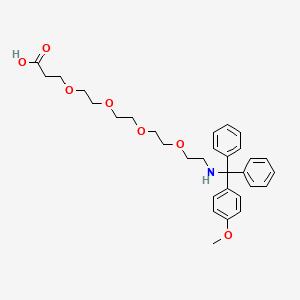


![[1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B1423709.png)
